H-Pro-Pro-Asp-NH2
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Overview
Description
H-Pro-Pro-Asp-NH2 is a tripeptide composed of three amino acids: proline, proline, and aspartic acid. This compound is known for its role as a highly active and selective catalyst in asymmetric aldol reactions, which are crucial in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Pro-Asp-NH2 involves asymmetric synthesis, starting with the reaction of a β-amino acid and a carbonyl group to form a carbon-carbon bond. This is followed by a sequence of reactions where the product is recycled, and reagents, including bifunctional coupling agents, are added. The final step involves covalent immobilization of this compound on a solid support, such as silica gel, by reacting with a functional group .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using solid-supported catalysts. For example, TentaGel with a loading of 0.1-0.2 mmol/g has proven to be an optimal support. The solid-supported catalyst can be recycled multiple times without a significant drop in catalytic activity or selectivity .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Pro-Asp-NH2 primarily undergoes asymmetric aldol reactions. It catalyzes the reaction between acetone and several aldehydes, forming aldol products with high enantioselectivity .
Common Reagents and Conditions
The common reagents used in these reactions include acetone and various aldehydes. The reaction conditions typically involve the use of a solid-supported or pegylated form of this compound to enhance its catalytic properties .
Major Products Formed
The major products formed from these reactions are aldol products, which are crucial intermediates in the synthesis of various complex organic molecules .
Scientific Research Applications
H-Pro-Pro-Asp-NH2 has a wide range of applications in scientific research:
Mechanism of Action
H-Pro-Pro-Asp-NH2 exerts its catalytic effects by forming an ester intermediate that reacts with the immobilized substrate to form an ester linkage. This mechanism involves the formation of a highly active and selective catalyst for asymmetric aldol reactions . The molecular targets and pathways involved include the carbonyl groups of aldehydes and ketones, which are crucial for the formation of carbon-carbon bonds .
Comparison with Similar Compounds
H-Pro-Pro-Asp-NH2 is unique due to its high selectivity and activity in asymmetric aldol reactions. Similar compounds include other peptide-based catalysts used in asymmetric synthesis, such as H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3. These compounds also exhibit high enantioselectivity but may differ in their solubility, ease of handling, and reusability .
Properties
Molecular Formula |
C14H22N4O5 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H22N4O5/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20)/t8-,9-,10-/m0/s1 |
InChI Key |
KPDOVORMRIAAGW-GUBZILKMSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N |
Origin of Product |
United States |
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